molecular formula C7H4N4O3 B13325164 3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid

3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B13325164
M. Wt: 192.13 g/mol
InChI Key: YSLWFMVPQCLGIV-UHFFFAOYSA-N
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Description

3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a pyrazine ring and at position 5 with a carboxylic acid group. Its molecular formula is C₇H₄N₄O₃, and it is often studied as a potassium salt (CAS: 1351615-33-2, C₇H₃KN₄O₃) for enhanced solubility and stability . This compound is of interest in medicinal chemistry and agrochemical research due to the versatility of the 1,2,4-oxadiazole scaffold in drug design .

Properties

IUPAC Name

3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O3/c12-7(13)6-10-5(11-14-6)4-3-8-1-2-9-4/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLWFMVPQCLGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NOC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with carboxylic acid derivatives under basic conditions. For instance, the reaction of an amidoxime with an acid chloride can yield the desired oxadiazole ring through cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Condensation Reactions for Oxadiazole Ring Formation

The oxadiazole ring in this compound is synthesized via condensation between pyrazine-2-carbohydrazide and activated carboxylic acid derivatives (e.g., trichloroacetic acid) . Key parameters include:

Reaction ComponentRole/Effect
Pyrazine-2-carbohydrazideNucleophile for cyclization
Trichloroacetic acidElectrophilic carbonyl source
POCl₃ or SOCl₂Activates carboxylic acid
Temperature80–100°C (optimizes yield)

This method achieves yields of 65–78% , with purity confirmed via HPLC (>95%).

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard transformations:

Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄) produces esters :

3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid+ROHH+RO-CO-oxadiazole+H2O\text{3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid} + \text{ROH} \xrightarrow{\text{H}^+} \text{RO-CO-oxadiazole} + \text{H}_2\text{O}

Example : Ethyl ester synthesis at 70°C yields 82% product .

Amidation

Coupling with amines (e.g., aniline, benzylamine) using EDCl/HOBt generates carboxamides :

Acid+R-NH2EDCl/HOBtR-NH-CO-oxadiazole+H2O\text{Acid} + \text{R-NH}_2 \xrightarrow{\text{EDCl/HOBt}} \text{R-NH-CO-oxadiazole} + \text{H}_2\text{O}

Notable derivative : N-Benzyl-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide shows IC₅₀ = 0.35 µM against GSK-3β .

Nucleophilic Substitution at the Pyrazine Ring

The pyrazine moiety participates in nucleophilic aromatic substitution (NAS) with amines or thiols under mild conditions :

Reaction ConditionsOutcome
K₂CO₃, DMF, 60°CAmino-substituted derivatives
CuI, DIPEA, 100°CThioether formation

Example : Reaction with morpholine replaces pyrazine C-3 hydrogen, yielding 73% substitution .

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring undergoes electrophilic attacks and ring-opening reactions:

Electrophilic Halogenation

Bromination at C-5 position using NBS (N-bromosuccinimide) :

Oxadiazole+NBSAIBN5-Bromo-oxadiazole\text{Oxadiazole} + \text{NBS} \xrightarrow{\text{AIBN}} \text{5-Bromo-oxadiazole}

Yields 58–65% , confirmed by ¹H NMR (δ 4.92 ppm for Br-CH₂) .

Ring-Opening with Hydrazines

Reaction with hydrazine hydrate cleaves the oxadiazole ring to form pyrazine-hydrazide hybrids:

Oxadiazole+NH2NH2Pyrazine-hydrazide+CO2\text{Oxadiazole} + \text{NH}_2\text{NH}_2 \rightarrow \text{Pyrazine-hydrazide} + \text{CO}_2

Metal-Catalyzed Cross-Coupling Reactions

The pyrazine ring facilitates Suzuki-Miyaura couplings with aryl boronic acids :

Catalyst SystemSubstrateYield
Pd(PPh₃)₄, K₂CO₃4-Fluorophenylboronic acid71%
PdCl₂(dppf), CsF3-Nitrophenylboronic acid68%

Biological Activity-Linked Reactions

Derivatives synthesized via the above reactions exhibit pharmacological relevance:

DerivativeBiological ActivityIC₅₀/EC₅₀
Ethyl esterAnticancer (MCF-7 cells)0.65 µM
Morpholine-substitutedAntimicrobial (S. aureus)MIC = 8 µg/mL
Brominated analogHDAC-1 inhibition8.2 nM

Stability and Reactivity Trends

  • pH Stability : Stable in neutral conditions (pH 6–8); decomposes under strong acid/base (pH < 2 or > 12).

  • Thermal Stability : Melting point = 215–217°C; decomposes above 250°C.

Scientific Research Applications

3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Core

The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents at positions 3 and 5. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Key Properties/Applications References
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid Phenyl C₉H₇N₃O₃ 205.17 Precursor for hydrazides; moderate nematicidal activity
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (ethyl ester) 4-Chlorophenyl C₁₁H₉ClN₂O₃ 252.65 Enhanced lipophilicity; agrochemical intermediate
3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid Pyridin-2-yl C₈H₅N₃O₃ 191.14 Improved solubility; antimicrobial applications
3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid Isopropyl C₆H₈N₂O₃ 156.14 Higher volatility; acute oral toxicity (H302)
3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid Pyrazin-2-yl C₇H₄N₄O₃ 196.13 High polarity; potential kinase inhibition

Key Trends and Research Findings

Electronic Effects: Pyrazine vs. Halogenated Phenyl Groups: Chlorine or fluorine at the para position (e.g., 4-chlorophenyl) improves lipophilicity (logP), favoring membrane permeability in agrochemicals .

Biological Activity :

  • 3-Phenyl derivatives exhibit moderate nematicidal activity, as demonstrated in seed treatment studies .
  • Pyridinyl and pyrazinyl analogs show promise in medicinal chemistry due to their ability to interact with enzymatic active sites .

Safety and Toxicity :

  • Alkyl substituents (e.g., isopropyl) correlate with higher acute oral toxicity (Category 4, H302) compared to aromatic analogs .
  • Carboxylic acid derivatives generally exhibit better water solubility than ester counterparts, reducing bioaccumulation risks .

Physicochemical Properties

  • Solubility : The potassium salt of the target compound (CAS: 1351615-33-2) has enhanced aqueous solubility, making it preferable for formulation .
  • Thermal Stability : 1,2,4-Oxadiazoles with aromatic substituents (e.g., phenyl, pyrazinyl) demonstrate higher thermal stability compared to alkyl-substituted variants .

Biological Activity

3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring fused with an oxadiazole moiety , along with a carboxylic acid functional group. This unique structure contributes to its reactivity and potential interactions with various biological targets. The presence of both nitrogen and oxygen atoms within the rings enhances its ability to form hydrogen bonds and interact with biological macromolecules.

The biological activity of 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid is primarily attributed to its ability to modulate various biochemical pathways:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic processes, which may lead to altered cellular functions.
  • Receptor Interaction : It may interact with specific receptors in the body, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Induction : Some studies indicate that this compound can induce ROS accumulation, leading to mitochondrial apoptosis in cancer cells .

Anticancer Properties

Research has demonstrated that 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid exhibits significant anticancer activity. For instance:

  • Cell Line Studies : In vitro evaluations against various human cancer cell lines (e.g., HeLa, MCF-7) have shown that the compound induces apoptosis and exhibits cytotoxic effects. The IC50 values for these activities are often in the micromolar range .
Cell LineIC50 (µM)Mechanism
MCF-75.55Apoptosis induction via ROS accumulation
HeLa1.82Mitochondrial pathway activation
HCT-1162.86Cell cycle arrest and apoptosis

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the effects of 3-pyrazin-2-yl-1,2,4-oxadiazole derivatives on HepG2 cells. The results showed significant induction of apoptosis through mitochondrial pathways and increased ROS levels .
    • Molecular docking studies supported these findings by indicating strong binding interactions between the compound and target proteins involved in cancer progression.
  • Antimicrobial Evaluation :
    • Another research project explored the antimicrobial efficacy of this compound against resistant bacterial strains. The results highlighted its potential as a lead compound for developing new antimicrobial agents .

Pharmacokinetics

Understanding the pharmacokinetics of 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid is crucial for assessing its therapeutic potential:

  • Absorption : The compound's solubility and molecular size influence its absorption rate.
  • Distribution : Its ability to bind to plasma proteins can affect distribution within tissues.
  • Metabolism and Excretion : Studies on metabolic pathways are necessary to determine how the body processes this compound and its metabolites.

Q & A

Q. What are the established synthetic routes for 3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid, and what intermediates are critical for yield optimization?

The compound is synthesized via cyclocondensation of pyrazine-2-carboxamide derivatives with carbonyl precursors under acidic conditions. A key intermediate, 5-Pyrazin-2-yl-3H-oxazol-2-one, is formed through hydrolysis of chlorinated precursors using LiOH (40 mmol), followed by purification via flash chromatography (DCM/MeOH 95:5). Yield optimization requires precise stoichiometric control and temperature regulation during cyclization to minimize byproducts like oxazole tautomers .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

High-resolution NMR (¹H/¹³C) confirms oxadiazole ring formation, with carboxylic acid carbons appearing at δ 160–170 ppm. UPLC/MS (retention time: 0.86 min) ensures purity, while IR spectroscopy identifies O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹). X-ray crystallography resolves tautomeric ambiguities in crystalline forms .

Q. What are the solubility and stability profiles under standard laboratory conditions?

The compound is sparingly soluble in water but dissolves in DMSO or DMF. Stability studies show degradation >40°C or >60% humidity, requiring storage at −20°C in anhydrous conditions. Thermal gravimetric analysis (TGA) indicates decomposition onset at 180–200°C, with a 5% mass loss at 150°C .

Q. How does the electronic structure of the oxadiazole ring influence its acidity?

The electron-withdrawing oxadiazole ring lowers the pKa of the carboxylic acid group (predicted pKa ~2.8 vs. benzoic acid’s 4.2). Titration experiments in aqueous ethanol (50% v/v) validate this using potentiometric methods, with buffering capacity influenced by pyrazine’s electron-deficient nature .

Q. What chromatographic methods are optimal for purifying this compound?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Flash chromatography with silica gel and DCM/MeOH (95:5) effectively separates polar byproducts. Retention factors (k') range from 2.1 to 3.5 under isocratic conditions .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in nucleophilic substitutions at the oxadiazole ring?

Density functional theory (DFT) calculations reveal electrophilic character at C-3 (Mulliken charge: −0.42 e vs. −0.28 e for phenyl analogs). Molecular docking studies suggest steric hindrance from the pyrazine ring directs nucleophiles to C-5. Experimental validation shows 75% regioselectivity for C-3 substitutions in Suzuki couplings .

Q. What strategies resolve contradictions in reported bioactivity across assay systems?

Discrepancies arise from ionization state variations (pH-dependent solubility). Normalizing assays to pH 7.4 (HEPES buffer) and quantifying cellular uptake via LC-MS reduces variance. For example, IC50 values for kinase inhibition show <15% variability under controlled conditions vs. 40% in unbuffered systems .

Q. How do steric effects of substituents on the pyrazine ring modulate enzyme inhibition potency?

Methyl groups at pyrazine C-5 increase steric bulk, reducing binding to ATP pockets (e.g., 30% lower IC50 vs. unsubstituted analogs in kinase assays). Molecular dynamics simulations (200 ns trajectories) show altered hydrogen-bonding patterns with residue Asp184 in target enzymes .

Q. What mechanistic insights explain oxidative degradation pathways under accelerated stability testing?

LC-HRMS identifies degradation products like pyrazine-2-carboxylic acid (m/z 125.0353) and oxadiazole ring-opened intermediates. Radical scavengers (e.g., BHT) reduce degradation by 60%, implicating autoxidation mechanisms. Arrhenius plots estimate activation energy (Ea) of 85 kJ/mol for thermal decomposition .

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) elucidate metabolic pathways in in vitro models?

Synthesizing ¹³C-labeled analogs at the oxadiazole C-5 position enables tracking via LC-MS/MS. In hepatocyte models, 85% of the compound undergoes Phase II glucuronidation, identified by m/z shifts (+176.0321). Competing pathways include oxidation to pyrazine-N-oxide derivatives .

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